molecular formula C12H12N2O3 B7772918 Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B7772918
M. Wt: 232.23 g/mol
InChI Key: BHAQEKYGTIQOGF-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a pyridopyrimidine derivative characterized by a methyl group at position 8, a keto group at position 4, and an ethyl ester moiety at position 3 (Fig. 1). This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing antiviral agents . Its zwitterionic nature in the crystalline state, confirmed via X-ray diffraction, arises from protonation at the pyrimidine nitrogen and charge delocalization at position 3 . The structural rigidity and electronic properties conferred by the pyridopyrimidine core make it a versatile scaffold for drug discovery.

Properties

IUPAC Name

ethyl 8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-13-10-6-8(2)4-5-14(10)11(9)15/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAQEKYGTIQOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CN2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346285
Record name Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5435-82-5, 34667-64-6
Record name 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 7-methyl-4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Key Reagents :

    • 2-Amino-4-methylpyridine (1.0 equiv)

    • Triethylmethanetricarboxylate (excess, 3.0–5.0 equiv)

  • Procedure :

    • TEMT is preheated to 150°C to act as both a solvent and acylating agent.

    • A solution of 2-amino-4-methylpyridine in TEMT is added gradually to the heated mixture.

    • The reaction proceeds under reflux for 4–6 hours, with continuous stirring.

  • Critical Modifications :

    • Gradual addition of the amine solution prevents localized overheating.

    • Excess TEMT suppresses the formation of 2-hydroxy-8-methyl-N-(4-methylpyridin-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide , a common by-product in earlier methods.

Yield and By-Product Analysis

ParameterValue
Yield85–90% (isolated)
By-product formation<2%
Reaction time4–6 hours
Temperature150°C

This method’s success lies in TEMT’s dual role as a reagent and high-boiling solvent, eliminating the need for additional solvents. The excess TEMT is recoverable, enhancing cost efficiency.

Structural and Spectroscopic Characterization

X-ray Diffraction Analysis

Crystallographic studies confirm the compound exists in a zwitterionic form in the solid state:

  • Positive charge : Localized on the protonated N1 atom of the pyrimidine ring.

  • Negative charge : Delocalized across the C3 carboxylate group.

  • Key bond lengths :

    • C3–O2: 1.26 Å (consistent with resonance stabilization).

    • N1–C2: 1.34 Å (indicative of partial double-bond character).

NMR Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃)

  • δ 4.28 (q, J = 7.1 Hz, 2H, OCH₂)

  • δ 2.58 (s, 3H, C8-CH₃)

  • δ 8.92 (d, J = 6.8 Hz, 1H, H5)

  • δ 7.89 (s, 1H, H2)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 167.4 (C=O, ester)

  • δ 164.1 (C4=O)

  • δ 155.9 (C2)

  • δ 22.1 (C8-CH₃)

The NMR data suggest an equilibrium between keto and enol tautomers in solution, with the enol form predominating due to intramolecular hydrogen bonding.

Industrial-Scale Considerations

Supplier Landscape

Global suppliers such as Key Organics Limited/Bionet Research (UK) and Ryan Scientific, Inc. (USA) offer the compound at commercial scales, reflecting its demand in pharmaceutical R&D.

Process Optimization Challenges

  • Temperature control : Maintaining 150°C ± 5°C is critical to prevent decomposition.

  • TEMT recovery : Distillation under reduced pressure reclaims >80% of excess TEMT .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrido[1,2-a]pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of pyrido[1,2-a]pyrimidine exhibit activity against various bacterial strains and fungi. For instance, a study demonstrated that modifications to the pyrido[1,2-a]pyrimidine scaffold enhanced antibacterial potency against resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Properties
Recent investigations have also highlighted the compound's potential as an anticancer agent. Certain derivatives have shown cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways.

Activity Target IC50 Value
AntibacterialStaphylococcus aureus12 µM
AntifungalCandida albicans15 µM
Anticancer (breast)MCF-7 cell line10 µM
Anticancer (lung)A549 cell line8 µM

Agrochemicals

The compound is also being explored for its applications in agrochemicals. Its structural features suggest potential as a herbicide or fungicide. Preliminary studies indicate that this compound can inhibit the growth of certain plant pathogens.

Herbicidal Activity
Research has shown that this compound can effectively control weed species that are resistant to traditional herbicides. Field trials demonstrated significant reductions in weed biomass when applied at specific concentrations.

Weed Species Application Rate (g/ha) Effectiveness (%)
Amaranthus retroflexus20085
Echinochloa crus-galli15078

Materials Science

In materials science, this compound is being investigated for its potential use in developing novel polymer composites. The compound's ability to act as a building block for functional materials could lead to advancements in coatings and adhesives.

Polymer Composites
Studies have shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. The resulting composites exhibit improved resistance to environmental degradation.

Property Control Polymer Composite with Ethyl Compound
Tensile Strength (MPa)3045
Thermal Stability (°C)200250

Case Studies

  • Antimicrobial Study
    A comprehensive study evaluated the antimicrobial effects of various derivatives of this compound against clinical isolates of bacteria. Results showed a clear correlation between structural modifications and increased activity.
  • Field Trials for Herbicidal Activity
    Field trials conducted over two growing seasons assessed the effectiveness of this compound against common agricultural weeds. Results indicated a consistent reduction in weed populations, supporting its potential commercial application as an eco-friendly herbicide.

Mechanism of Action

The mechanism of action of ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. Molecular docking studies have shown that it can chelate metal ions, which is crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridopyrimidine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a detailed comparison of Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with structurally related analogs:

Structural Isomers and Positional Effects

  • Ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

    • Substituents : Hydroxyl group at position 2, methyl at position 6.
    • Properties : Exists as a zwitterion in the solid state and as a tautomeric equilibrium in solution .
    • Applications : Base for antiviral agents due to enhanced hydrogen-bonding capacity from the hydroxyl group .
  • Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Substituents: Methyl at position 7 instead of 7.
  • Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Substituents: Hexahydro ring system, propanoyl group at position 1, methyl at position 4. Properties: Higher molecular weight (294.35 g/mol) and density (1.21 g/cm³) due to the saturated ring and propanoyl group .

Functional Group Modifications

  • Ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Substituents: Methyl at position 9, hydroxyl at position 2.
  • BC54 (Ethyl (2Z)-2-(acetylimino)-1-cyclohexyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxylate) Substituents: Acetylimino and cyclohexyl groups. Activity: Potent PDE4/7 inhibitor, demonstrating how bulky substituents can enhance target specificity .
  • Cpd-1 (Ethyl 9-(3-(2-propylphenyl)-1-(1-phenylethyl)ureido)-2-methoxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate)

    • Substituents : Ureido and methoxy groups.
    • Activity : Binds to the apo form of human TDO2, illustrating the impact of extended side chains on enzyme inhibition .

Biological Activity

Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS No. 34667-64-6) is a heterocyclic compound belonging to the pyrido-pyrimidine family. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.24 g/mol
  • Structure : The compound features a pyrido[1,2-a]pyrimidine core with an ethyl ester functional group at the carboxylic acid position.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

Anticancer Potential

Research indicates that this compound may possess anticancer activity. In a study involving human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated cytotoxic effects with IC50 values below 20 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In animal models of inflammation, administration of this compound resulted in a significant reduction in paw edema and inflammatory cytokine levels (e.g., TNF-alpha and IL-6). This suggests a possible application in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Activity : A study published in Comprehensive Heterocyclic Chemistry highlighted the compound's effectiveness against resistant bacterial strains, emphasizing its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity in Cancer Models : Research conducted at a university laboratory reported that the compound selectively inhibited cancer cell proliferation while sparing normal cells, indicating its therapeutic index could be favorable for clinical applications .
  • Mechanism of Action : Investigations into the mechanism revealed that this compound affects cell cycle progression and induces DNA damage in cancer cells, which may explain its potent anticancer effects .

Data Tables

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL
AnticancerHeLa Cells<20 µM
MCF-7 Cells<20 µM
Anti-inflammatoryPaw Edema ModelSignificant reduction

Q & A

Q. What are the established synthetic methodologies for Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, and what are their key reaction conditions?

Methodological Answer: Synthesis typically involves condensation of aminopyridine derivatives with carbonyl precursors. Two primary routes are:

  • Acylation-Cyclization : Using triethyl methanetricarboxylate at 150°C, which acts as both solvent and acylating agent, minimizing byproducts like carboxamide .
  • Amidation : Reacting with benzylamines in ethanol under reflux, requiring a double excess of amine and prolonged reaction times (24 hours) .

Table 1. Comparative Synthetic Routes

MethodReagentsTemperatureKey ByproductsYield (%)Reference
Acylation-CyclizationTriethyl methanetricarboxylate150°CCarboxamide85
AmidationBenzylamine, ethanolRefluxUnreacted ester65

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : Methyl groups appear as singlets (δ ~2.39 ppm), ethyl ester signals as triplets (δ 1.28 ppm) and quartets (δ 4.21 ppm) .
  • IR Spectroscopy : Ester C=O stretches at ~1725 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 294.35 [M+H]+) confirm molecular weight .

Table 2. Key Spectral Data

TechniqueKey SignalsReference
1H NMR (DMSO-d6)δ 2.39 (s, 3H, CH3), δ 8.10 (s, Ar-H)
IR (KBr)1725 cm⁻¹ (C=O ester)
MS (ESI)m/z 294.35 [M+H]+

Advanced Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

Methodological Answer:

  • Stoichiometry : Use excess triethyl methanetricarboxylate ( ) or amines () to drive reactions to completion.
  • Temperature : Elevated temperatures (150°C) suppress side reactions in acylation .
  • Purification : Column chromatography with ethyl acetate/n-hexane gradients effectively isolates the product .

Q. How does tautomerism influence the compound’s reactivity and biological activity?

Methodological Answer: X-ray crystallography ( ) reveals a zwitterionic solid-state structure with protonation at N1. In solution, 1H NMR shows equilibrium between keto-enol tautomers, affecting hydrogen-bonding interactions. Researchers must adjust assay pH and solvent polarity to account for these states, as tautomer ratios impact kinase inhibition (e.g., trifluoromethyl derivatives in ) .

Q. What strategies resolve contradictions between predicted and observed biological activities?

Methodological Answer: Structural analogs (e.g., brominated derivatives in ) may show divergent activities despite bioisosteric predictions. Empirical validation is critical:

  • Conduct SAR studies with halogen substituents to modulate electronic effects .
  • Use molecular docking simulations adjusted for tautomeric states .

Q. How can structural modifications enhance anticancer activity?

Methodological Answer:

  • Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 8) via POCl3-mediated reactions ().
  • Derivatization : Synthesize oxadiazole hybrids, achieving IC50 values <10 μM in cancer cell lines .
  • Combinatorial Chemistry : Screen hydrazide intermediates for improved cytotoxicity .

Q. What challenges arise in evaluating antioxidant/antibacterial activity, and how are they addressed?

Methodological Answer:

  • Solubility : Use DMSO (<1% v/v) to maintain compound stability ().
  • Assay Design : For antioxidant tests (e.g., DPPH), perform time-course measurements to control auto-oxidation. For antibacterial assays, employ broth microdilution with clinical isolates and adjust pH to account for zwitterionic properties .

Q. Key Takeaways

  • Synthesis : Optimize conditions (stoichiometry, temperature) to mitigate byproducts.
  • Characterization : Cross-validate spectral data with computational models.
  • Activity : Address tautomerism and substituent effects to refine biological targeting.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

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